Triethylphosphine oxide
Overview
Description
Triethylphosphine oxide is an organophosphorus compound with the chemical formula (C₂H₅)₃PO. It is a colorless, crystalline solid that is soluble in polar organic solvents but has low solubility in water. This compound is commonly used as a probe molecule to characterize the electrophilic properties of solvents due to its wide range of chemical shifts in 31P NMR spectroscopy .
Mechanism of Action
Target of Action
Triethylphosphine oxide primarily targets acidic solids . It is often used as a probe molecule in systems evaluated by 31P NMR spectroscopy . The compound interacts with these targets, leading to changes that can be detected and analyzed.
Mode of Action
This compound interacts with its targets through adsorption . On silica, the presence of three different adsorbed species can be detected . These include species that are physisorbed on a non-acidic surface, chemisorbed through a single hydrogen bond, and chemisorbed through two hydrogen bonds . The chemical shift of this compound depends on the adsorbed amount of the compound .
Biochemical Pathways
The compound’s interaction with acidic solids and its role as a probe molecule in 31p nmr spectroscopy suggest that it may influence pathways related to these systems .
Pharmacokinetics
The compound is soluble in water , which may influence its bioavailability and distribution.
Result of Action
The primary result of this compound’s action is the change in chemical shift values when the compound is adsorbed on acidic solids . This change is considered an indication of acid strength . The compound’s interaction with its targets also results in the presence of different adsorbed species .
Action Environment
The action of this compound is influenced by environmental factors. For example, the chemical shift of the compound depends on the amount of the compound that is adsorbed . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the concentration of the compound and the characteristics of the environment in which it is present .
Biochemical Analysis
Biochemical Properties
Triethylphosphine oxide plays a significant role in biochemical reactions, particularly in the characterization of the acidity of solid catalysts. It interacts with enzymes, proteins, and other biomolecules through its phosphorus atom, which can form hydrogen bonds and coordinate with metal ions. For example, this compound is used to evaluate the strength of Brønsted and Lewis acid sites on solid catalysts by 31P NMR spectroscopy . The compound can form different adsorbed species on surfaces, such as physisorbed on non-acidic surfaces, chemisorbed through a single hydrogen bond, and chemisorbed through two hydrogen bonds .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with biomolecules allows it to modulate enzyme activity and protein function. For instance, this compound has been shown to interact with Brønsted acids in solution, affecting the chemical shift values in 31P NMR spectroscopy . This interaction can influence cellular processes by altering the activity of enzymes and other proteins involved in cell signaling and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with biomolecules through hydrogen bonding and coordination with metal ions. The compound can act as a ligand, binding to metal centers in enzymes and proteins, thereby modulating their activity. For example, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in gene expression and cellular function . Additionally, the compound’s ability to form hydrogen bonds with biomolecules allows it to influence protein folding and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which can affect its stability and reactivity . Over time, this compound may degrade, leading to changes in its effects on cellular function. Long-term studies in in vitro and in vivo settings have shown that the compound can have lasting effects on enzyme activity and protein function, which can influence cellular processes and overall cell health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and protein function without causing significant toxicity. At high doses, this compound can exhibit toxic effects, such as enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. Toxic or adverse effects at high doses may include oxidative stress, inflammation, and cell death.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the metabolism of phosphorous-containing compounds, such as phosphatases and kinases . By modulating enzyme activity, this compound can affect the levels of metabolites and the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound’s subcellular localization is influenced by its ability to interact with targeting signals and undergo post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals on proteins . These interactions can affect the compound’s activity and function, as well as its impact on cellular processes.
Preparation Methods
Triethylphosphine oxide can be synthesized through various methods. One common synthetic route involves the oxidation of triethylphosphine using oxygen or other oxidizing agents. For example, triethylphosphine reacts with oxygen to form this compound :
(C₂H₅)₃P + O₂ → (C₂H₅)₃PO
In industrial settings, this compound can be produced by treating triethylphosphine with oxidizing agents such as hydrogen peroxide or nitric acid under controlled conditions .
Chemical Reactions Analysis
Triethylphosphine oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Triethylphosphine can be oxidized to this compound using oxygen or other oxidizing agents.
Reduction: this compound can be reduced back to triethylphosphine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles to form various derivatives.
Common reagents used in these reactions include oxygen, hydrogen peroxide, nitric acid, and lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Triethylphosphine oxide has a wide range of scientific research applications, including:
Biology: this compound is used in the synthesis of various biologically active compounds and as a reagent in biochemical studies.
Medicine: It is used in the development of pharmaceuticals and as a reagent in medicinal chemistry research.
Comparison with Similar Compounds
Triethylphosphine oxide can be compared with other similar compounds, such as trimethylphosphine oxide and triphenylphosphine oxide. These compounds share similar chemical properties but differ in their molecular structures and specific applications:
Trimethylphosphine oxide: Similar to this compound but with three methyl groups instead of ethyl groups. It is also used as a probe molecule in NMR spectroscopy.
Triphenylphosphine oxide: Contains three phenyl groups and is commonly used as a byproduct in organic synthesis reactions such as the Wittig reaction.
This compound is unique in its specific applications in industrial chemistry and its use as a probe molecule in 31P NMR spectroscopy.
Properties
IUPAC Name |
1-diethylphosphorylethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15OP/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSWXNPRLJLCDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208407 | |
Record name | Phosphine oxide, triethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597-50-2 | |
Record name | Triethylphosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=597-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethylphosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triethylphosphine oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphine oxide, triethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethylphosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIETHYLPHOSPHINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL8T8KF7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of triethylphosphine oxide?
A1: this compound has the molecular formula C6H15OP and a molecular weight of 134.17 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: this compound can be characterized using techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (specifically 31P NMR), and mass spectrometry (MS).
Q3: How does this compound interact with hydrogen bond donors?
A: this compound acts as a strong hydrogen bond acceptor. The oxygen atom in the P=O bond readily forms hydrogen bonds with protic solvents and other hydrogen bond donors. This interaction significantly affects the 31P NMR chemical shift of TEPO, making it a sensitive probe for studying hydrogen bonding interactions. [, ]
Q4: How is this compound used to study Lewis acidity?
A: TEPO is a valuable probe molecule for quantifying Lewis acidity. The 31P NMR chemical shift of TEPO changes systematically upon coordination to Lewis acidic sites. The magnitude of this shift (Δδ) correlates with the strength of the Lewis acid. This method, known as the Gutmann-Beckett method, is widely used to characterize the acidity of various materials, including solid acid catalysts and ionic liquids. [, , , , ]
Q5: Can this compound differentiate between Brønsted and Lewis acid sites?
A: While TEPO readily interacts with both Brønsted and Lewis acids, it primarily measures the global acidity of the adsorption sites. The 31P NMR chemical shift is influenced by the overall electron-withdrawing ability of the acid site, regardless of whether the interaction involves proton transfer (Brønsted acidity) or electron pair acceptance (Lewis acidity). []
Q6: Can the amount of adsorbed this compound influence its 31P NMR chemical shift?
A: Yes, studies have shown that the 31P chemical shift of TEPO adsorbed on silica can be influenced by surface coverage. At low coverages, different adsorbed species (physisorbed, chemisorbed through one or two hydrogen bonds) can exist simultaneously, leading to a broader NMR signal. As the coverage increases, chemical exchange between these species becomes faster, resulting in a narrower signal and a different average chemical shift value. []
Q7: How does this compound behave in chlorometallate ionic liquids?
A: In chlorometallate ionic liquids, this compound has been used to probe Lewis acidity using the Gutmann Acceptor Number (AN) determined from the 31P NMR chemical shift. Studies show a relationship between AN, Lewis acidity, and catalytic selectivity in reactions like isobutane-butene alkylation. The speciation of the ionic liquid, influenced by factors like metal chloride composition and the presence of specific cations, affects the observed acidity. [, ]
Q8: How is computational chemistry used to study this compound?
A: Density functional theory (DFT) calculations have been employed to predict the 31P NMR chemical shifts of TEPO adsorbed on different acid sites, such as those found in zeolites. These calculations help understand the relationship between the observed chemical shift and the acid strength of the adsorption site. []
Q9: How do structural modifications to this compound affect its properties?
A: While not extensively covered in the provided abstracts, modifying the alkyl groups in trialkylphosphine oxides can influence their steric bulk and electronic properties. This can impact their binding affinity to Lewis acids, their 31P NMR chemical shifts, and their overall reactivity. [, ]
Q10: What are the limitations of using this compound as a probe molecule?
A: While a valuable tool, using TEPO as a probe has limitations. Its 31P chemical shift can be influenced by factors beyond acidity, such as steric hindrance at the adsorption site, solvent effects, and the presence of multiple interacting species. Careful experimental design and data interpretation are crucial when employing TEPO as a probe for acidity. [, , ]
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